molecular formula C12H17BrN2O2S B3069822 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine CAS No. 1000018-35-8

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine

Cat. No.: B3069822
CAS No.: 1000018-35-8
M. Wt: 333.25 g/mol
InChI Key: LQGLNCQPMBCRAE-UHFFFAOYSA-N
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Description

Chemical Structure:
1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine (C₁₂H₁₇BrN₂O₂S) features a piperazine ring attached to a phenyl group substituted with bromo (Br) at position 5, methyl (CH₃) at position 2, and methylsulphonyl (SO₂CH₃) at position 4 . Its molecular weight is 333.24 g/mol, and it exhibits a melting point of 121–122°C. The methylsulphonyl group is electron-withdrawing, influencing electronic properties and receptor interactions.

Properties

IUPAC Name

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-9-7-12(18(2,16)17)10(13)8-11(9)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLNCQPMBCRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCNCC2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203897
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-35-8
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine typically involves the reaction of 5-bromo-2-methyl-4-(methylsulphonyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
AminationPiperazine, Pd₂(dba)₃, BINAP, NaOtBu, toluene, 100°C, 15h1-(4-(methylsulfonyl)phenyl)piperazine20–95%
ThiolationThiols, K₂CO₃, DMF, 80°CAryl thioethersNot reported
  • Mechanism : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) facilitates aryl bromide substitution with amines .

  • Selectivity : Steric hindrance from the methyl and methylsulfonyl groups directs substitution to the bromine site .

Piperazine Ring Functionalization

The piperazine moiety participates in alkylation, acylation, and sulfonylation reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide), NaH, DMF, 0°C to RT.

  • Product : N-alkylated derivatives (e.g., quaternary ammonium salts) .

Acylation

  • Reagents : Acetyl chloride, triethylamine, CH₂Cl₂.

  • Product : N-acetylpiperazine derivatives .

Sulfonylation

  • Reagents : Sulfonyl chlorides, pyridine, CH₂Cl₂.

  • Product : Bis-sulfonylated piperazines .

Sulfonyl Group Reactivity

The methylsulfonyl group undergoes reduction and hydrolysis:

Reaction TypeReagents/ConditionsProductYieldSource
ReductionLiAlH₄, THF, 0°C → RTMethylthioether60–75%
Acidic HydrolysisH₂SO₄, H₂O, refluxSulfonic acidNot reported
  • Reduction Mechanism : LiAlH₄ cleaves the S=O bond to form a thioether .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraArylboronic acids, Pd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl derivatives45–70%
Heck ReactionAlkenes, Pd(OAc)₂, P(o-tol)₃, NEt₃StyrenesNot reported
  • Key Catalysts : Pd₂(dba)₃ or Xantphos/Pd systems are effective .

Cyclization Reactions

The compound participates in heterocycle formation:

  • With Thioureas : Forms thiazole derivatives under acidic conditions (e.g., HCl, EtOH) .

  • With Carbonyls : Forms quinoxalines via condensation with α-keto acids .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing SO₂ and HBr .

  • Radical Pathways : UV light induces homolytic C-Br bond cleavage, forming aryl radicals .

Scientific Research Applications

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and biological activities of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine with related arylpiperazine derivatives:

Compound Name Substituents Key Biological Activity Receptor Affinity/Activity Reference
Target Compound 5-Br, 2-CH₃, 4-SO₂CH₃ Not explicitly reported (N/A) Hypothesized 5-HT receptor interaction
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Hypophagia in rats 5-HT1B/1C agonist
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Hypophagia, sympathetic nerve modulation 5-HT1B/1C agonist
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-OCH₃, 4-phthalimido-butyl High 5-HT1A affinity Ki = 0.6 nM (5-HT1A)
AZD5672 (methylsulphonyl piperazine) 4-SO₂CH₃ (on N-atom) Rheumatoid arthritis candidate (discontinued) CCR5 antagonist, reduced hERG binding
1-[4-(Trifluoromethoxy)phenyl]piperazine 4-O-CF₃ Not explicitly reported Potential CNS modulation

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding
  • Electron-Withdrawing Groups (EWGs) :

    • Methylsulphonyl (SO₂CH₃) in the target compound and AZD5672 enhances metabolic stability and receptor selectivity. For example, AZD5672 showed reduced hERG channel binding and improved pharmacokinetics .
    • Trifluoromethyl (CF₃) in TFMPP increases lipophilicity and 5-HT1B/1C receptor agonism, contributing to hypophagia .
  • Halogen Substituents :

    • Bromo (Br) in the target compound may enhance halogen bonding in receptor pockets compared to chloro (Cl) in mCPP. However, mCPP’s 3-Cl substitution is critical for 5-HT1B/1C-mediated hypophagia .
  • Positional Effects :

    • Para-substituted EWGs (e.g., 4-SO₂CH₃ in the target compound) often improve metabolic stability, whereas meta-substitutions (e.g., 3-CF₃ in TFMPP) favor receptor subtype selectivity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound mCPP TFMPP AZD5672
Molecular Weight 333.24 g/mol 200.68 g/mol 244.23 g/mol ~500 g/mol (estimated)
LogP (Lipophilicity) Moderate (SO₂CH₃ reduces LogP) High (Cl increases LogP) High (CF₃ increases LogP) Low (polar SO₂CH₃)
Metabolic Stability High (SO₂CH₃ resists oxidation) Moderate Moderate High (optimized for CYP selectivity)
Synthetic Accessibility Intermediate (bromination and sulfonylation steps) Simple (single Cl substitution) Moderate (CF₃ introduction) Complex (multiple steps)

Biological Activity

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant data and case studies.

  • Molecular Formula : C12H17BrN2O2S
  • Molecular Weight : 333.24 g/mol
  • Melting Point : 121 - 122 °C
  • Density : Approximately 1.2 g/cm³

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis starts with the appropriate brominated phenyl compound and piperazine.
  • Reaction Conditions : The reaction is conducted under basic conditions, often using solvents like DMF (dimethylformamide) at elevated temperatures.
  • Yield Optimization : Techniques such as continuous flow synthesis may be employed to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, possibly acting on G-protein coupled receptors (GPCRs) and ion channels, which play crucial roles in neuronal signaling.

Therapeutic Potential

This compound has been investigated for several therapeutic applications:

  • Neurological Disorders : Preliminary studies indicate potential efficacy in treating conditions like depression and anxiety by modulating serotonin and dopamine pathways.
  • Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on CNS Activity :
    • A study published in a pharmacological journal assessed the effects of various piperazine derivatives, including this compound, on anxiety-related behaviors in rodent models. Results indicated significant anxiolytic effects at specific dosages, correlating with receptor binding profiles .
  • Antimicrobial Screening :
    • A screening assay conducted by a research group found that this compound displayed moderate activity against gram-positive bacteria, suggesting a mechanism that warrants further investigation into its use as an antimicrobial agent.

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
CNS ModulationAnxiolytic properties in rodents
AntimicrobialModerate activity against gram-positive bacteria
Receptor InteractionPotential GPCR modulation

Table 2: Physical Properties

PropertyValue
Molecular Weight333.24 g/mol
Melting Point121 - 122 °C
DensityApproximately 1.2 g/cm³

Q & A

Q. What are the common synthetic routes for 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with brominated nitroaromatic intermediates. Key steps include:

  • Nitration and Bromination : Introduce bromine and nitro groups to the aromatic ring under controlled acidic conditions (e.g., H₂SO₄/HNO₃) to direct substituents to specific positions .
  • Piperazine Coupling : React the brominated intermediate with piperazine derivatives using nucleophilic aromatic substitution. Optimize temperature (60–100°C) and solvent polarity (e.g., DMF or DCM) to enhance yield .
  • Methylsulphonyl Introduction : Use methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulphonyl group. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methylsulphonyl group shows a singlet at ~3.3 ppm (¹H) and 44 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₈BrN₂O₂S: 369.02) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. What strategies address low solubility in pharmacological assays, and how do they impact bioactivity?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while avoiding cytotoxicity .
  • Salt Formation : Convert the free base to hydrochloride salts via HCl/Et₂O treatment, improving solubility in polar solvents .
  • Biological Impact : Reduced solubility may lower apparent potency in cell-based assays. Validate results using orthogonal assays (e.g., SPR or radioligand binding) to distinguish solubility artifacts from true activity .

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., dopamine D3 receptor). Set grid boxes around known ligand-binding domains and validate with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .
  • QSAR Models : Corporate substituent effects (e.g., bromine’s electronegativity) to predict activity trends across analogs .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Meta-Analysis : Compare substituent effects across literature. A 4-methylsulphonyl group may enhance selectivity over 4-nitro analogs due to reduced off-target binding .
  • Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography to rule out isomerism or impurities .

Q. What are the critical factors in designing stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for up to 4 weeks .
  • Degradant Identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolysis of the sulphonyl group yields sulfonic acid derivatives) .
  • Optimal Storage : Store desiccated at -20°C in amber vials to prevent photolysis and hygroscopic decomposition .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with halogens (Cl, F) or methyl groups at the 5-position. Test against related targets (e.g., serotonin vs. dopamine receptors) .
  • Pharmacophore Mapping : Identify essential motifs (e.g., sulphonyl group’s hydrogen-bond acceptor role) using MOE software. Remove/modify non-critical groups to reduce molecular weight .
  • In Vivo Validation : Prioritize analogs with >10-fold selectivity in vitro for PK/PD studies in rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine
Reactant of Route 2
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1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.